Teuvincenone H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

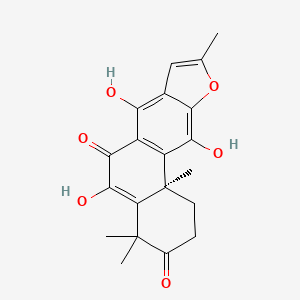

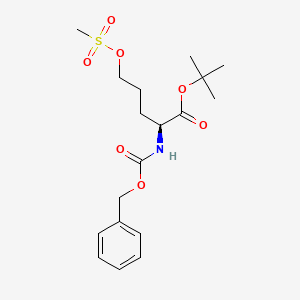

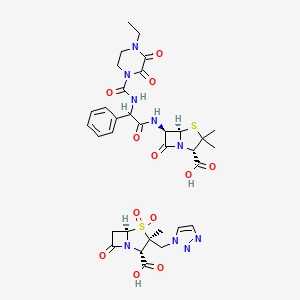

Teuvincenone H is a natural compound extracted from the herbs of Teucrium polium ssp. expansum . It belongs to the chemical family of Diterpenoids .

Synthesis Analysis

The total synthesis of Teuvincenone H involves a modified three-step sequence on a gram-scale . The A/B/C ring system was assembled via this sequence, while the D ring was constructed by intramolecular iodoetherification .Molecular Structure Analysis

Teuvincenone H has a molecular formula of C20H20O6 and a molecular weight of 356.37 . The structure of Teuvincenone H was confirmed by 1H NMR .Chemical Reactions Analysis

The synthesis of Teuvincenone H relied largely on the rational design of the order for oxidation state escalation (C6/11/14 → C7 → C12 → C17), which was realized through sequential benzylic iodination/Kornblum oxidation, Siegel–Tomkinson C–H oxidation, and iodoetherification .Scientific Research Applications

Medicinal Chemistry: Synthesis of Diterpenoids

Teuvincenone H, like its analogs Teuvincenone B and Villosin C, is a diterpenoid compound with potential medicinal applications. The total synthesis of these compounds is a significant step in medicinal chemistry, allowing researchers to study their biological activities and therapeutic effects . The synthetic strategies developed can pave the way for the creation of Teuvincenone H analogs, which may exhibit enhanced or novel pharmacological properties.

Pharmacology: Anti-inflammatory Applications

Research on related compounds, such as Teuvincenone F, has shown promising anti-inflammatory effects . Teuvincenone H could be investigated for similar pharmacological applications, particularly in the treatment of diseases driven by inflammation and NLRP3 inflammasome activation. This could lead to the development of new anti-inflammatory drugs.

Biotechnology: Natural Product Synthesis

The synthesis of Teuvincenone H and related compounds involves complex organic transformations, which can be applied in biotechnology for the production of natural products . The methodologies used in the synthesis can be adapted to create bioactive molecules for various biotechnological applications.

Chemistry: Advanced Organic Synthesis Techniques

The synthesis of Teuvincenone H involves advanced organic synthesis techniques, including the construction of multi-ring systems and selective oxidations . These techniques can be utilized in the field of chemistry to create complex molecules with potential applications in material science, environmental science, and more.

Materials Science: Development of New Materials

While direct applications of Teuvincenone H in materials science are not evident, the principles of its synthesis can inspire the development of new polymeric materials with unique properties . The understanding of molecular structures and bonding can lead to the creation of materials with specific characteristics, such as high strength and toughness.

Environmental Science: Potential for Biodegradable Materials

The study of naturally occurring diterpenoids like Teuvincenone H can contribute to environmental science by providing insights into the development of biodegradable materials . Understanding the degradation pathways of natural compounds can inform the design of environmentally friendly materials that minimize ecological impact.

Mechanism of Action

Target of Action

Teuvincenone H is a type of diterpenoid, a class of compounds known for their diverse biological activities Related compounds such as teuvincenone f have been found to target the nlrp3 inflammasome pathway . The NLRP3 inflammasome is a component of the immune system that plays a crucial role in the body’s response to infection and injury .

Mode of Action

For instance, Teuvincenone F has been found to suppress inflammation by attenuating K63-linked ubiquitination of NEMO, a key regulator of the NF-κB pathway . This interaction inhibits the phosphorylation of NF-κB and reduces the expression of inflammatory cytokines .

Biochemical Pathways

For example, Teuvincenone F has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the innate immune response . By inhibiting this pathway, Teuvincenone F can suppress the production of pro-inflammatory cytokines and reduce inflammation .

Result of Action

For instance, Teuvincenone F has been shown to suppress inflammation and inhibit the activation of the NLRP3 inflammasome . These effects could potentially contribute to the therapeutic effects of Teuvincenone H.

Future Directions

The development of a synthetic strategy allowing the access to Teuvincenone H and its natural and unnatural analogs would be highly desired . This could open up new possibilities for the study and application of these compounds in various fields, particularly in medicine given their potential anti-inflammatory effects .

properties

IUPAC Name |

(11bR)-5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLVZDJWZPGCS-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C3=C(C(=C2O1)O)[C@]4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Teuvincenone H | |

Q & A

Q1: What new information does this research provide about Teuvincenone H?

A1: The research primarily focuses on characterizing abietane diterpenes from Aegiphila lhotzkyana, including a previously unreported diterpene. While the abstract mentions a revision of the ¹H NMR data assignment for Teuvincenone H [], it does not specify the nature of this revision or provide the corrected data. The study primarily utilized 2D NMR techniques like COSY, NOESY, HMQC, and HMBC, along with 1D NMR, to elucidate the structures and assign ¹H and ¹³C chemical shifts for the new diterpene and three derivatives, including Teuvincenone H [].

Q2: Can the paper's findings be extrapolated to understand the biological activity of Teuvincenone H?

A2: No, the research abstract solely focuses on the NMR characterization of Teuvincenone H and other abietane diterpenes. It does not offer any insights into the compound's biological activity, mechanism of action, or potential therapeutic applications []. Further research would be needed to explore those aspects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1R-[1alpha(S*),3abeta,7aalpha]]-1-[2-(Acetyloxy)-1-methylethyl]octahydro-7a-methyl-4H-inden-4-one](/img/no-structure.png)

![7-hydroxy-6-mesityl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B600061.png)